3-Phenyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid ethyl ester
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Overview
Description
Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3+2) cycloaddition reaction . Another approach employs metal-free synthetic routes, which are eco-friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic methods that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at specific positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs reagents like halogens or organometallic compounds under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, leading to various biochemical effects. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
- Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Comparison: Ethyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate is unique due to its specific trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability, enhanced bioactivity, and greater versatility in synthetic applications .
Properties
Molecular Formula |
C13H10F3NO3 |
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Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 3-phenyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-10(8-6-4-3-5-7-8)17-20-11(9)13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
BTTKBZODDAEFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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